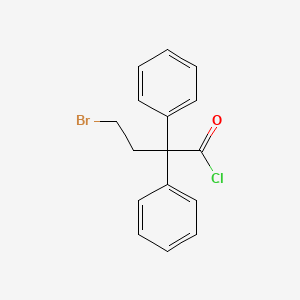

4-Bromo-2,2-diphenylbutyric chloride

Beschreibung

4-Bromo-2,2-diphenylbutyric chloride (CAS: 50650-44-7) is an acyl chloride derivative synthesized from 4-bromo-2,2-diphenylbutyric acid (CAS: 37742-98-6) via reaction with thionyl chloride (SOCl₂) in dichloromethane under reflux . This compound is a pale yellow oil and serves as a critical intermediate in pharmaceutical synthesis, particularly for μ-opioid receptor agonists like Loperamide . Its molecular formula is C₁₆H₁₄BrClO, with a molecular weight of 343.64 g/mol.

Key Properties (from acid precursor ):

- Melting point (acid): 131°C (decomposes)

- Boiling point (acid): ~365.8°C (predicted)

- Solubility: Chloroform, methanol (acid precursor)

- LogP: 4.10 (acid precursor, indicating moderate lipophilicity)

Eigenschaften

Molekularformel |

C16H14BrClO |

|---|---|

Molekulargewicht |

337.64 g/mol |

IUPAC-Name |

4-bromo-2,2-diphenylbutanoyl chloride |

InChI |

InChI=1S/C16H14BrClO/c17-12-11-16(15(18)19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI-Schlüssel |

GJVLGFXSSHQNGT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(CCBr)(C2=CC=CC=C2)C(=O)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

4-Bromo-4,4-difluorobutyric Acid

4-Chloro-4’-fluoro-butyrophenone

4-Bromo-2,2-Diphenyl Methane

- Structure : Brominated diphenylmethane.

- Applications : Organic bromo compound used in catalysis and material science .

- Key Differences :

Comparative Data Table

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Application | Reactivity Profile |

|---|---|---|---|---|---|---|

| This compound | 50650-44-7 | C₁₆H₁₄BrClO | 343.64 | Acyl chloride | Pharmaceutical intermediate | Nucleophilic substitution |

| 2C-B | 66142-81-2 | C₁₁H₁₆BrNO₂ | 274.16 | Phenethylamine | Psychoactive drug | Metabolic oxidation |

| 4-Bromo-4,4-difluorobutyric acid | 147345-36-6 | C₄H₅BrF₂O₂ | 202.98 | Carboxylic acid | Fluorinated intermediates | Acid-catalyzed reactions |

| 4-Chloro-4’-fluoro-butyrophenone | 3874-54-2 | C₁₀H₉ClF₃O | 222.63 | Ketone | Antipsychotic synthesis | Ketone-specific reactions |

| 4-Bromo-2,2-Diphenyl Methane | N/A | C₁₃H₁₁Br | 247.13 | Hydrocarbon | Catalysis | Limited electrophilicity |

Analytical Methods

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-bromo-2,2-diphenylbutyric chloride?

- Methodology : Use nucleophilic substitution with diphenylacetic acid derivatives and brominating agents (e.g., PBr₃ or HBr in acetic acid). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) (>97% purity thresholds are typical for research-grade materials) .

- Key Parameters : Temperature control (0–5°C for bromination steps) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the acid chloride moiety .

Q. How can I characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm for diphenyl groups, bromine-induced deshielding at δ 4.5–5.0 ppm for the -CHBr- moiety) .

- FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch of acid chloride) and 550–600 cm⁻¹ (C-Br stretch) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~375 for C₁₆H₁₂BrClO) .

Q. What purification strategies are effective for isolating this compound?

- Methods : Recrystallization in dry dichloromethane/hexane mixtures or column chromatography using silica gel with ethyl acetate/hexane gradients (10–30% polarity). Ensure anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How does steric hindrance from the diphenyl groups influence the reactivity of this compound in coupling reactions?

- Mechanistic Insight : The bulky diphenyl groups reduce nucleophilic attack at the α-carbon, favoring reactions at the acid chloride site (e.g., amidation with primary amines). Computational studies (DFT) can model steric effects on transition states .

- Experimental Validation : Compare reaction yields with less hindered analogs (e.g., 4-bromo-2-methylbutyric chloride) under identical conditions .

Q. What strategies resolve contradictory data in kinetic studies of hydrolysis rates for this compound?

- Troubleshooting :

- pH Control : Hydrolysis accelerates under basic conditions (pH > 10). Use buffered solutions (pH 4–7) for stability assessments .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the acid chloride, while protic solvents (e.g., MeOH) promote hydrolysis. Validate kinetics via UV-Vis monitoring of chloride release .

Q. How can computational modeling predict the regioselectivity of this compound in Suzuki-Miyaura couplings?

- Approach : Use density functional theory (DFT) to calculate activation energies for cross-coupling at bromine vs. acid chloride sites. Pair with experimental screening of Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) to validate predictions .

Q. What are the safety protocols for handling this compound in large-scale syntheses?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.